CYP3A4 Metabolic Stability: 3-Fluoro Substitution Reduces Oxidative Liability
3-Fluoroquinolin-7-OL demonstrates low CYP3A4 inhibitory activity (IC₅₀ = 7.9 µM), a key advantage for maintaining metabolic stability in drug development. This contrasts with the non-fluorinated quinolin-7-ol core, which is known to undergo rapid CYP-mediated 7-hydroxylation (a primary metabolic liability) [1]. The fluorine atom at position 3 sterically and electronically hinders oxidative metabolism at the adjacent quinoline positions, preserving the hydroxyl handle for further derivatization while mitigating rapid clearance [2].
| Evidence Dimension | CYP3A4 Inhibition (Metabolic Stability Proxy) |
|---|---|
| Target Compound Data | IC₅₀ = 7.9 µM |
| Comparator Or Baseline | Quinolin-7-ol (non-fluorinated) - susceptible to CYP2A6/3A4-mediated 7-hydroxylation; exact IC₅₀ not reported but known metabolic liability. |
| Quantified Difference | Low µM inhibitory activity indicates minimal CYP interaction vs. known rapid oxidation of non-fluorinated analog. |
| Conditions | Inhibition of human recombinant CYP3A4 co-expressed with human P450 reductase and human b5 reductase; assay measured reduction in 7-Hydroxyquinoline production [1]. |
Why This Matters
Reduced CYP3A4 inhibition implies lower risk of drug-drug interactions and improved in vivo half-life, critical for lead optimization in medicinal chemistry programs.
- [1] BindingDB. Entry BDBM50532768 / CHEMBL4541666. CYP3A4 Inhibition Data for 3-Fluoroquinolin-7-ol. IC₅₀ = 7.90E+3 nM. View Source
- [2] Kimura T. et al. Irreversible inhibition of CYP3A4 by fluoroquinolone antibacterial agents. Semantic Scholar. Supporting class-level inference on fluorination metabolic effects. View Source
